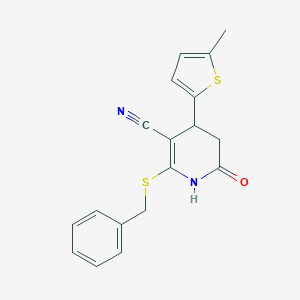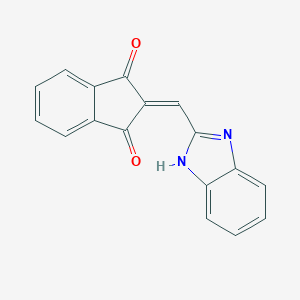
2-(Benzylsulfanyl)-4-(5-methyl-2-thienyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylsulfanyl)-4-(5-methyl-2-thienyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is an important chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BTOT and is a derivative of pyridine. The synthesis of BTOT is a complex process that requires specific conditions and reagents.
Wirkmechanismus
The mechanism of action of BTOT is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in cell proliferation and survival. BTOT has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
BTOT has been shown to exhibit cytotoxic effects on cancer cells, but it does not affect normal cells. It has also been reported to modulate the immune system by increasing the production of cytokines and chemokines. Additionally, BTOT has been shown to inhibit the growth of bacteria and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BTOT in lab experiments is its high potency against cancer cells. However, one of the limitations is its complex synthesis method, which requires specific reagents and conditions. Additionally, BTOT has poor solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for the research and development of BTOT. One area of interest is the synthesis of analogs of BTOT with improved properties such as solubility and potency. Additionally, the development of targeted drug delivery systems using BTOT could improve its efficacy and reduce its toxicity. Finally, the investigation of the mechanism of action of BTOT could lead to the discovery of new targets for cancer therapy.
Synthesemethoden
The synthesis of BTOT involves a multi-step process that requires the use of specific reagents and conditions. The first step involves the reaction of 2-mercaptobenzyl chloride with 2-amino-5-methylthiophene to form 2-(benzylsulfanyl)-4-(5-methyl-2-thienyl)-1,3-thiazole. This intermediate is then reacted with ethyl cyanoacetate to form 2-(benzylsulfanyl)-4-(5-methyl-2-thienyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
BTOT has potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, BTOT has been shown to exhibit promising anticancer activity against various cancer cell lines. It has also been reported to possess antimicrobial and antiviral properties. Additionally, BTOT has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
Molekularformel |
C18H16N2OS2 |
|---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
6-benzylsulfanyl-4-(5-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C18H16N2OS2/c1-12-7-8-16(23-12)14-9-17(21)20-18(15(14)10-19)22-11-13-5-3-2-4-6-13/h2-8,14H,9,11H2,1H3,(H,20,21) |
InChI-Schlüssel |
YXDPOZKIQXDEJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(S1)C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B259092.png)

![N-(1-phenylethyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B259101.png)
![(4Z)-N-(4-bromophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B259102.png)

![2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B259107.png)
![4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B259109.png)
![ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259110.png)

![methyl 4-{[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B259115.png)

![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)
![6-Amino-3-ethyl-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259119.png)
![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)